molecular formula C9H10Cl2N2O B14004536 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea CAS No. 65536-39-2

1-(2-Chloroethyl)-3-(4-chlorophenyl)urea

Cat. No.: B14004536
CAS No.: 65536-39-2
M. Wt: 233.09 g/mol
InChI Key: RMEIELFCUWHKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(4-chlorophenyl)urea is an organic compound characterized by the presence of both chloroethyl and chlorophenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 4-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield urea derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

1-(2-Chloroethyl)-3-(4-chlorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea exerts its effects involves the interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

  • 2-Chloroethyl 4-Chlorophenyl Sulfone
  • 2-Chloroethyl 4-Chlorophenyl Sulfide
  • 1-(2-Chloroethyl)-2-(chloromethyl)-1H-benzimidazole

Comparison: 1-(2-Chloroethyl)-3-(4-chlorophenyl)urea is unique due to its specific combination of chloroethyl and chlorophenyl groups attached to a urea backbone. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the urea group may enhance its solubility and reactivity compared to sulfones or sulfides.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEIELFCUWHKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291621
Record name urea, n-(2-chloroethyl)-n'-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65536-39-2
Record name NSC76795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name urea, n-(2-chloroethyl)-n'-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.